3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid
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Overview
Description
3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is a chemical compound with the CAS Number 1352318-62-7 . It has a linear formula of C13H10ClNO2 . The compound has a molecular weight of 247.68 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10ClNO2/c1-8-11(5-6-12(14)15-8)9-3-2-4-10(7-9)13(16)17/h2-7H,1H3,(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
The compound has a molecular weight of 247.68 . Unfortunately, the search results do not provide further information on the physical and chemical properties of this compound such as its melting point, boiling point, or density.Scientific Research Applications
Synthesis and Characterization
3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid (CMPBA) is a novel compound with potential applications in drug development, particularly as a salicylic acid derivative. Its synthesis and characterization have been explored to assess its potential benefits over traditional compounds like acetylsalicylic acid (ASA), due to its promising COX-2 specificity, lower toxicity profile, and anti-inflammatory, analgesic, and antiplatelet activities. This makes CMPBA a candidate for further development into a new class of drugs (Tjahjono et al., 2022).
Antimicrobial and Gut Function Regulation
Benzoic acid derivatives, including CMPBA, have demonstrated antimicrobial and antifungal properties when used as food and feed additives. Recent studies highlight their potential to improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. This suggests their use might extend beyond pharmaceuticals into dietary supplements and functional foods to enhance gut health and overall well-being (Mao et al., 2019).
Environmental and Health Safety
Research into the environmental and health safety profiles of benzoic acid derivatives has generated physiologically-based pharmacokinetic (PBPK) models to assess dietary exposures and the potential interspecies uncertainty factors. This research is crucial for establishing safe levels of CMPBA in food products, considering its widespread use and the need for regulatory standards to protect public health without compromising the benefits derived from its applications (Hoffman & Hanneman, 2017).
Synthesis of Complex Molecules
CMPBA plays a role in the synthesis of complex molecules, showcasing the versatility of benzoic acid derivatives in organic chemistry. This includes their use in the synthesis of 6H-benzo[c]chromen-6-ones, which are of pharmacological importance. Such applications underscore the compound's value in developing novel synthetic protocols for biologically active compounds (Mazimba, 2016).
Safety and Hazards
Properties
IUPAC Name |
3-(6-chloro-2-methylpyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-11(5-6-12(14)15-8)9-3-2-4-10(7-9)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSGTLSFLZGTPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718388 |
Source
|
Record name | 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-62-7 |
Source
|
Record name | Benzoic acid, 3-(6-chloro-2-methyl-3-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1352318-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30718388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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